molecular formula C19H19N3O4 B5005635 ETHYL 2'-AMINO-3'-CYANO-2-OXO-6'-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

ETHYL 2'-AMINO-3'-CYANO-2-OXO-6'-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B5005635
M. Wt: 353.4 g/mol
InChI Key: LPELHYVBQWGAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.

    Spirocyclization: The indole derivative undergoes spirocyclization with a suitable reagent to form the spiro compound.

    Functional Group Introduction: Various functional groups, such as amino, cyano, and oxo groups, are introduced through specific reactions like nucleophilic substitution, oxidation, and reduction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole or pyran rings.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE include other spiro compounds with different substituents. These compounds share the spirocyclic structure but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:

    Spiro[indole-3,4’-pyran] derivatives: Compounds with different alkyl or aryl groups.

    Spiro[indole-3,4’-piperidine] derivatives: Compounds with a piperidine ring instead of a pyran ring.

ETHYL 2’-AMINO-3’-CYANO-2-OXO-6’-PROPYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6'-amino-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-7-14-15(17(23)25-4-2)19(12(10-20)16(21)26-14)11-8-5-6-9-13(11)22-18(19)24/h5-6,8-9H,3-4,7,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPELHYVBQWGAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.